2-Chloro-1-(isothiazol-4-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(isothiazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C5H4ClNOS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a chloro group and an isothiazole ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(isothiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like N-methyl-2-pyrrolidone and catalysts such as palladium acetate (Pd(OAc)2) and 1,1’-bis(di-tert-butylphosphino)ferrocene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(isothiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The isothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include substituted isothiazoles, sulfoxides, sulfones, and reduced derivatives of the parent compound .
Scientific Research Applications
2-Chloro-1-(isothiazol-4-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic effects.
Industry: Utilized in the production of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 2-Chloro-1-(isothiazol-4-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The chloro group and isothiazole ring play crucial roles in binding to these targets, leading to the inhibition of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(isothiazol-4-yl)ethan-1-one
- 2-Iodo-1-(isothiazol-4-yl)ethan-1-one
- 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one
Uniqueness
2-Chloro-1-(isothiazol-4-yl)ethan-1-one is unique due to its specific combination of a chloro group and an isothiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(1,2-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-1-5(8)4-2-7-9-3-4/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCALGVEOYCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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